

Preclinical Pharmacology of Foliglurax: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Foliglurax (PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising non-dopaminergic target for the treatment of Parkinson's disease. By potentiating the effect of the endogenous ligand glutamate, Foliglurax aims to normalize aberrant glutamatergic transmission in the basal ganglia, a key pathological feature of Parkinson's disease.[1][2][3] Despite showing promise in preclinical models, the clinical development of Foliglurax was discontinued after it failed to meet its primary and secondary endpoints in a Phase 2 clinical trial.[1][3] This guide provides an in-depth overview of the preclinical pharmacology of Foliglurax, summarizing key data from in vitro and in vivo studies and detailing the experimental protocols used to generate this information.

Mechanism of Action

Foliglurax is a highly selective and potent mGluR4 PAM. It binds to an allosteric site on the mGluR4 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. mGluR4 is a Gi/o protein-coupled receptor predominantly expressed on presynaptic terminals in the striatum and other key nodes of the basal ganglia circuitry.

In the context of Parkinson's disease, the loss of dopamine leads to overactivity of the indirect pathway of the basal ganglia. A key synapse in this pathway is the GABAergic projection from the striatum to the globus pallidus externa (GPe). mGluR4 is located presynaptically at this



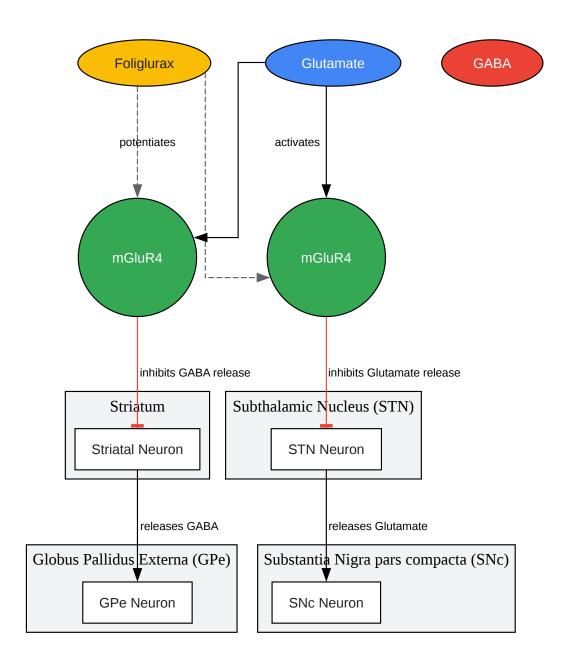




synapse, and its activation inhibits the release of GABA. By enhancing mGluR4 activity, **Foliglurax** is hypothesized to reduce the excessive GABAergic transmission, thereby helping to rebalance the basal ganglia circuitry and alleviate motor symptoms.

Another important site of action is the glutamatergic synapse between the subthalamic nucleus (STN) and the substantia nigra pars compacta (SNc). Activation of mGluR4 at this synapse can reduce glutamate release, potentially protecting dopaminergic neurons from excitotoxicity.





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Caption: Signaling pathway of Foliglurax's action.



Pharmacodynamics In Vitro Potency

Foliglurax demonstrates potent positive allosteric modulation of the mGluR4 receptor in vitro.

Parameter	Value	Species	Assay Type	Reference
EC50	79 nM	Human	Functional Assay	

Pharmacokinetics

Detailed preclinical pharmacokinetic data for **Foliglurax** is not extensively published. However, it is described as a brain-penetrant molecule. Pharmacokinetic analyses from clinical trials suggested that plasma concentrations in humans were in the range predicted to be efficacious from animal models.

Preclinical Efficacy

Foliglurax has been evaluated in several preclinical models of Parkinson's disease, including rodent and non-human primate models.

Rodent Models

Haloperidol-Induced Catalepsy

This model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits. **Foliglurax** has been shown to be active in this model.

6-Hydroxydopamine (6-OHDA) Lesion Model

This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease. **Foliglurax** has demonstrated activity in this model.

MPTP-Lesioned Mouse Model (Neuroprotection)

A study investigated the neuroprotective effects of **Foliglurax** in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of early Parkinson's disease.



Model	Species	Dosing	Key Findings	Reference
MPTP-induced neurodegenerati on	Male Mice	1, 3, or 10 mg/kg daily for 10 days	3 mg/kg dose prevented the MPTP-induced decrease in striatal dopamine, its metabolites, and DAT specific binding. This dose also prevented the increase in the astrocytic marker GFAP. No beneficial effect was observed at 1 and 10 mg/kg.	

Non-Human Primate Models

MPTP-Lesioned Macaques

Studies in MPTP-lesioned macaques were conducted to evaluate the efficacy of **Foliglurax** on motor symptoms and L-DOPA-induced dyskinesia (LID). These models represent different stages of Parkinson's disease.



Model	Species	Dosing	Key Findings	Reference
MPTP-induced parkinsonism (early and advanced stages, with and without LID)	Macaques	Adjunct to L- DOPA	Dose-dependent reversal of parkinsonian motor symptoms (bradykinesia, tremor, posture, mobility). Significant reduction in the severity of L-DOPA-induced dyskinesia.	

Preclinical Safety and Toxicology

Comprehensive preclinical safety and toxicology data for **Foliglurax** are not publicly available in detail. However, a Phase 1 clinical trial in healthy volunteers showed that **Foliglurax** was safe and well-tolerated.

Experimental Protocols In Vitro mGluR4 PAM Functional Assay

A functional assay is used to determine the potency of **Foliglurax** as an mGluR4 PAM. This typically involves cells co-expressing the human mGluR4 receptor and a chimeric G-protein that allows for the measurement of intracellular calcium mobilization upon receptor activation.



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Caption: Workflow for the in vitro mGluR4 PAM assay.



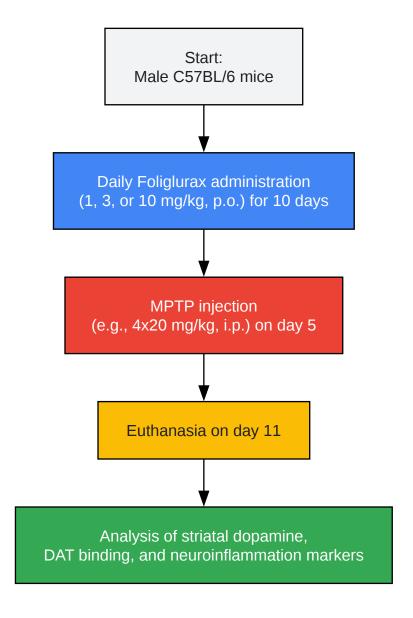
Protocol Steps:

- Cell Culture: CHO-K1 cells stably co-expressing the human mGluR4 receptor and a promiscuous G-protein (e.g., Gα16) are cultured under standard conditions.
- Assay Preparation: Cells are plated into 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: A dilution series of **Foliglurax** is added to the wells.
- Glutamate Stimulation: A fixed, sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the mGluR4 receptor.
- Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
- Data Analysis: The potentiation of the glutamate response by Foliglurax is calculated, and the EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

MPTP-Induced Neuroprotection Model in Mice

This in vivo model is used to assess the neuroprotective potential of a compound against MPTP-induced dopaminergic neurodegeneration.





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